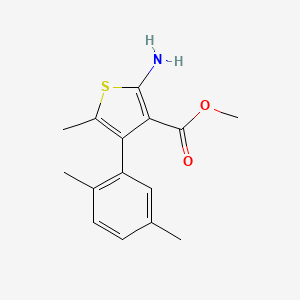

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

Description

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS: 350990-17-9) is a thiophene derivative with a molecular formula of C₁₅H₁₇NO₂S and a molecular weight of 275.37 g/mol . The compound features a methyl ester group at position 3, a 2,5-dimethylphenyl substituent at position 4, and a methyl group at position 5 on the thiophene ring. It is stored under controlled conditions (2–8°C, dark, dry) due to its sensitivity to environmental factors .

Properties

IUPAC Name |

methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-8-5-6-9(2)11(7-8)12-10(3)19-14(16)13(12)15(17)18-4/h5-7H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINVIYWCFKWHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(SC(=C2C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358014 | |

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-17-9 | |

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a well-established method for synthesizing 2-aminothiophene derivatives, involving a three-component condensation of a ketone or aldehyde, elemental sulfur, and a cyano or ester derivative under basic conditions.

- React 2,5-dimethyl-substituted aryl aldehyde with methyl cyanoacetate and elemental sulfur.

- Use a base catalyst such as sodium ethoxide or potassium hydroxide.

- Conduct the reaction in ethanol or other polar solvents at moderate temperatures (60–90°C).

- Isolate the product by filtration and purification.

This method allows the direct formation of the thiophene ring with the desired substitutions and functional groups.

Multi-Step Synthesis via Tetrahydrothiophene Intermediates

Another approach involves the preparation of tetrahydrothiophene intermediates followed by oxidation and functional group transformations:

- Start with methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate.

- React with methanesulfonyl chloride under catalytic conditions (e.g., triethylamine or N-methylmorpholine) to form a sulfonyl intermediate.

- Treat with anhydrous sodium sulfide in a polar aprotic solvent (acetonitrile or acetone) under oxygen atmosphere for aromatization to the thiophene ring.

- Perform chlorine oxidation and post-treatment to obtain the methyl ester substituted thiophene derivative.

This sequence enables selective introduction of sulfonyl and amino groups and ring aromatization with high control over substitution patterns.

Amination and Functional Group Modification

Amination of thiophene derivatives can be achieved by:

- Reacting oxo-tetrahydrothiophene carboxylates with hydroxylamine hydrochloride and iron(III) chloride catalysts in N,N-dimethylformamide at elevated temperatures (70–90°C).

- Subsequent treatment with ammonium hydroxide to convert oxo groups to amino groups.

- This method yields methyl 3-amino-4-methylthiophene-2-carboxylate analogs with high yield and purity (up to 96.5%).

Reaction Conditions and Optimization

Research Findings and Analysis

- The sulfonylation and aromatization steps are critical for forming the thiophene core with methyl and amino substituents at correct positions. The use of polar aprotic solvents and mild oxidation conditions ensures high regioselectivity and purity.

- Amination via hydroxylamine hydrochloride in the presence of iron(III) chloride and cyanuric chloride is an efficient method to introduce the amino group, yielding over 96% of the target compound with minimal side products.

- Reaction parameters such as molar ratios, temperature, and solvent choice significantly influence yield and purity. For example, molar ratios of 1:1.0–1.5 for starting materials and catalysts optimize intermediate formation.

- Aromatization under oxygen atmosphere is a mild and effective approach to convert tetrahydrothiophene intermediates to aromatic thiophenes, preserving sensitive functional groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Gewald Reaction | 2,5-Dimethylbenzaldehyde, methyl cyanoacetate, sulfur, base | One-pot condensation and cyclization | Simple, direct synthesis; scalable | Requires optimization of base and solvent; possible side reactions |

| Sulfonylation + Aromatization | Methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate, methanesulfonyl chloride, sodium sulfide, oxygen | Multi-step sulfonylation, nucleophilic substitution, aromatization | High regioselectivity; controlled substitution | Multi-step; requires careful control of oxidation |

| Amination via Oxime Intermediate | Oxo-tetrahydrothiophene ester, hydroxylamine hydrochloride, FeCl3, cyanuric chloride, ammonium hydroxide | Oxime formation and reduction to amine | High yield; mild conditions | Requires multiple reagents and purification steps |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino group and the aromatic ring allows it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2-aminothiophene-3-carboxylates, which exhibit structural diversity through variations in ester groups and aryl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Ester Group Impact: The methyl-to-ethyl substitution (e.g., Methyl vs. Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate) increases molecular weight by 14.03 g/mol due to the additional CH₂ group. Ethyl esters generally enhance lipophilicity, which may improve membrane permeability in drug candidates .

Aryl Substituent Effects: Electron-Withdrawing vs. Steric and Positional Isomerism: The 3,4-dimethylphenyl substituent (CAS 438220-53-2) creates steric hindrance distinct from the 2,5-dimethylphenyl group, affecting molecular packing and solubility . The 4-propylphenyl analog (CAS 350990-02-2) introduces a bulkier alkyl chain, which could influence binding interactions in biological systems .

Synthetic Pathways: These compounds are synthesized via the Gewald reaction, a well-established method for 2-aminothiophene derivatives. Substituent variations are achieved by modifying the ketone or nitrile precursors .

Safety and Handling: Limited safety data are available for the methyl ester variant (CAS 350990-17-9), but its ethyl analog (CAS 350990-31-7) has a documented safety data sheet (SDS) under UN GHS guidelines, suggesting similar precautions may apply .

Research Findings :

- Physicochemical Properties : The 2,5-dimethylphenyl group likely enhances thermal stability compared to simpler phenyl substituents due to increased steric protection of the thiophene ring .

Biological Activity

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS Number: 350990-17-9) is a heterocyclic compound belonging to the thiophene family. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C15H17NO2S

- Molecular Weight : 275.37 g/mol

- CAS Registry Number : 350990-17-9

- Structural Features : The compound features a thiophene ring, an amino group, and a carboxylate moiety, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The presence of the amino group allows for hydrogen bonding, while the aromatic ring facilitates π-π interactions. These interactions can influence binding affinities to enzymes and receptors, potentially leading to various pharmacological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

- Cytotoxicity and Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. For instance, its cytotoxicity was evaluated against MCF-7 breast cancer cells, revealing significant antiproliferative activity with IC50 values in the nanomolar range .

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | Cell Line Tested | IC50 Value (nM) |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 9.1 | |

| Antimicrobial | Various strains | Not specified | |

| Anti-inflammatory | In vitro models | Not specified |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-phenylthiophene-3-carboxylate | Lacks dimethyl substituents | May exhibit different reactivity |

| Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | Similar structure without methyl on thiophene ring | Different electronic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. This involves a three-component condensation of a ketone, cyanoacetate, and elemental sulfur under basic conditions. For this compound, substituting the ketone with a 2,5-dimethylphenylacetone derivative could yield the desired product. Reaction parameters such as temperature (typically 60–80°C), solvent (e.g., DMF or ethanol), and catalyst (e.g., morpholine) must be optimized. Monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1:1.2 for ketone:cyanoacetate:sulfur) can improve purity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm the presence of the methyl ester (δ ~3.8 ppm for OCH), aromatic protons (δ 6.5–7.5 ppm for the 2,5-dimethylphenyl group), and thiophene backbone. IR spectroscopy can identify the carbonyl (C=O stretch at ~1700 cm) and amino (N–H bend at ~1600 cm) groups.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, including bond angles and dihedral angles between the thiophene ring and substituents. Hydrogen-bonding patterns and packing arrangements can be analyzed to understand stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when impurities or byproducts are present during synthesis?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from unreacted starting materials, regioisomers, or oxidation byproducts. Strategies include:

- HPLC-MS : Pair reverse-phase HPLC (C18 column, acetonitrile/water gradient) with high-resolution MS to isolate and identify impurities.

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, distinguishing between regioisomers.

- Comparative Analysis : Cross-reference data with published analogs (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) to identify deviations in chemical shifts or splitting patterns .

Q. What experimental strategies are recommended to investigate the reactivity of the amino and ester functional groups in this compound?

- Methodological Answer :

- Amino Group : Perform nucleophilic acyl substitution by reacting with acid chlorides (e.g., acetyl chloride) to form amides. Monitor reactivity via NMR for loss of NH protons and appearance of new carbonyl signals.

- Ester Group : Hydrolyze the methyl ester under basic conditions (NaOH/EtOH) to yield the carboxylic acid derivative. Confirm conversion via IR (loss of ester C=O at ~1700 cm) and titration for acid quantification.

- Cross-Coupling : Use Suzuki-Miyaura coupling (Pd catalysts) to introduce aryl groups at the thiophene’s 4-position, leveraging the brominated intermediate .

Q. What methodologies are suitable for evaluating the potential biological activity of this thiophene derivative in pharmacological research?

- Methodological Answer :

- In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to predict binding affinity. Validate with molecular dynamics simulations (GROMACS) to assess stability.

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) or enzyme inhibition (e.g., COX-2 inhibition assay). Cytotoxicity can be evaluated using MTT assays on cancer cell lines.

- ADMET Profiling : Predict pharmacokinetics (e.g., logP, bioavailability) using SwissADME and ToxTree for toxicity endpoints .

Q. How can computational modeling techniques like QSAR assist in predicting the physicochemical properties and bioactivity of derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Use descriptors (e.g., topological polar surface area, molar refractivity) to correlate structural features with bioactivity. Train models on datasets of similar thiophene derivatives using partial least squares (PLS) regression.

- Property Prediction : Calculate solubility (via Abraham parameters), pKa (MarvinSketch), and partition coefficients (ALOGPS) to prioritize derivatives for synthesis.

- Validation : Cross-validate models with experimental data from analogs (e.g., ethyl 5-(4-chlorophenyl)thiophene-3-carboxylate) to ensure predictive accuracy .

Notes on Data Contradictions and Best Practices

- Synthesis Challenges : If yields are inconsistent, verify the purity of starting materials (e.g., 2,5-dimethylphenylacetone) via GC-MS.

- Crystallization Issues : For SC-XRD, optimize solvent systems (e.g., slow evaporation in DCM/hexane) to obtain high-quality crystals.

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.